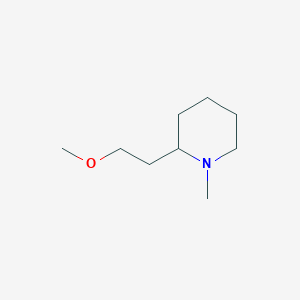

2-(2-Methoxyethyl)-1-methylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Methoxyethyl)-1-methylpiperidine is an organic compound that belongs to the class of piperidines Piperidines are a group of heterocyclic amines that are widely used in organic synthesis and pharmaceutical applications The structure of this compound consists of a piperidine ring substituted with a methoxyethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)-1-methylpiperidine can be achieved through several synthetic routes. One common method involves the alkylation of 1-methylpiperidine with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Another approach involves the reductive amination of 2-methoxyethylamine with 1-methylpiperidin-4-one. This reaction is usually carried out using a reducing agent such as sodium borohydride or lithium aluminum hydride in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated reactors and optimized reaction conditions to ensure consistent product quality. The choice of catalysts, solvents, and reaction parameters is crucial in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-1-methylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles such as halides or amines can replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Reduced amines or alcohols.

Substitution: Substituted piperidines with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(2-Methoxyethyl)-1-methylpiperidine is C₉H₁₅NO, with a molecular weight of approximately 155.23 g/mol. The compound features a piperidine ring, which is known for its versatility in biological activity.

Medicinal Chemistry

- Drug Development : this compound serves as a structural scaffold in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential therapeutic effects, including analgesic and anti-inflammatory properties .

- Selective Inhibitors : The compound has been studied as a potential selective inhibitor for specific proteins involved in disease pathways. For instance, structure-activity relationship (SAR) studies have identified modifications that enhance potency against targets such as G9a and GLP proteins, which are implicated in cancer progression .

Pharmacological Studies

- Antifungal Activity : Research indicates that derivatives of this compound exhibit significant antifungal properties against strains like Aspergillus and Candida. In laboratory settings, certain analogs demonstrated minimum inhibitory concentrations (MIC) as low as 1 µg/mL against Aspergillus flavus .

- Anticancer Potential : Some studies have reported that piperidine derivatives can selectively induce cytotoxicity in cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 20 to 24 µg/mL. This suggests that the compound could be modified to enhance its anticancer efficacy.

Case Study 1: Antifungal Efficacy

A controlled laboratory study assessed the antifungal efficacy of piperidine derivatives similar to this compound against Candida albicans. The results indicated potent antifungal activity, significantly reducing fungal growth compared to control groups.

Case Study 2: Cytotoxicity Assessment

In another study focusing on cytotoxic effects, researchers evaluated the selectivity of piperidine derivatives towards cancer cells versus normal cells. Modifications in the piperidine structure were shown to enhance selectivity, potentially minimizing side effects associated with traditional chemotherapeutics.

Table 1: Antifungal Activity of Piperidine Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | Aspergillus flavus | 1 |

| Compound B | Fusarium verticillioides | 7.8 |

Table 2: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound C | HeLa | 20 |

| Compound D | MCF-7 | 24 |

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. For example, it could interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and affecting neurological functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-Methoxyethanol: An organic compound with similar methoxyethyl functionality, used as a solvent and in chemical synthesis.

Diglyme (Diethylene glycol dimethyl ether): A related compound with two methoxyethyl groups, used as a solvent in various chemical reactions.

Uniqueness

2-(2-Methoxyethyl)-1-methylpiperidine is unique due to its specific piperidine ring structure combined with the methoxyethyl and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.

Biological Activity

2-(2-Methoxyethyl)-1-methylpiperidine is an organic compound belonging to the piperidine class, characterized by a piperidine ring with a methoxyethyl and a methyl group. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C10H15N, with a molecular weight of approximately 165.24 g/mol. The structure is defined by the following features:

- Piperidine Ring : A six-membered ring containing five carbon atoms and one nitrogen atom.

- Methoxyethyl Group : A substituent that may influence the compound's solubility and biological interactions.

- Methyl Group : Another substituent that affects the electronic properties of the molecule.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Alkylation of 1-methylpiperidine : Reaction with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

- Reductive Amination : Involves the reaction of 2-methoxyethylamine with 1-methylpiperidin-4-one using reducing agents like sodium borohydride.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of this compound, revealing significant activity against various bacterial strains. The compound has been evaluated for its ability to inhibit growth in both gram-positive and gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. This interaction may modulate signal transduction pathways, influencing various physiological processes.

Neuropharmacological Activity

The compound has been explored for its potential neuropharmacological effects, particularly in relation to neurological disorders. Preliminary findings suggest that it may act as a ligand for certain receptors in the central nervous system, potentially offering therapeutic benefits in conditions such as anxiety and depression.

Case Studies

- Study on Antiviral Activity : A recent investigation demonstrated that derivatives of piperidine compounds, including this compound, exhibited antiviral activity against influenza virus strains. The study highlighted the compound's ability to inhibit viral replication at low concentrations.

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including HeLa and MOLT-4 cells. Results indicated selective cytotoxicity with IC50 values ranging from 5 to 15 µM, suggesting potential as an anticancer agent.

Properties

IUPAC Name |

2-(2-methoxyethyl)-1-methylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-10-7-4-3-5-9(10)6-8-11-2/h9H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEYRCDTSYNTIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.